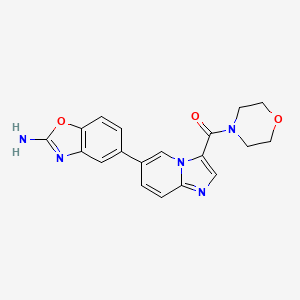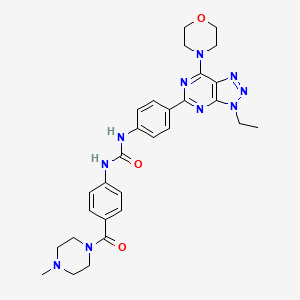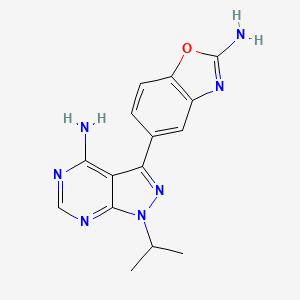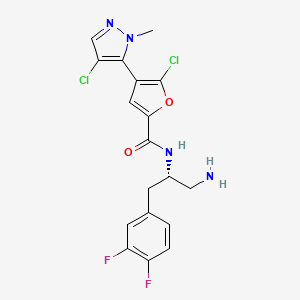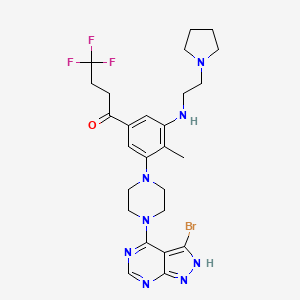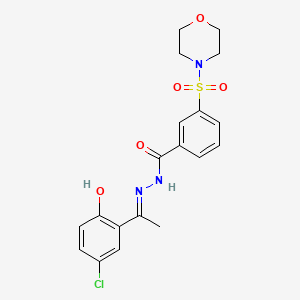
SP2509
Vue d'ensemble
Description
SP2509 est un antagoniste puissant et sélectif de la déméthylase 1 spécifique de la lysine (LSD1), une enzyme impliquée dans la régulation de l'expression des gènes par la déméthylation des histones. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers et de maladies auto-immunes .
Applications De Recherche Scientifique
SP2509 a une large gamme d'applications en recherche scientifique, notamment :
Recherche sur le cancer : this compound a montré un potentiel dans l'inhibition de la croissance de diverses cellules cancéreuses en ciblant LSD1 et en modulant la voie de signalisation JAK/STAT3. .
Maladies auto-immunes : This compound a été étudié pour son rôle dans l'atténuation de la progression de la polyarthrite rhumatoïde en réduisant l'inflammation et en inhibant la migration des synoviocytes de type fibroblastes.
Études épigénétiques : En tant qu'inhibiteur de LSD1, this compound est utilisé dans la recherche épigénétique pour étudier le rôle de la déméthylation des histones dans l'expression et la régulation des gènes
Recherche antivirale : This compound a présenté des propriétés antivirales en inhibant la réplication de certains virus in vitro.
Mécanisme d'action
This compound exerce ses effets principalement en inhibant LSD1, une enzyme qui déméthyle les protéines histones, régulant ainsi l'expression des gènes. En inhibant LSD1, this compound augmente les niveaux d'histone 3 lysine 4 diméthylée (H3K4me2), conduisant à des modifications de l'expression des gènes. De plus, this compound module la voie de signalisation JAK/STAT3, ce qui entraîne la régulation négative des gènes impliqués dans la prolifération, la survie et la différenciation cellulaires .
Mécanisme D'action
Target of Action
SP2509, also known as (E)-N’-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide, is a specific inhibitor of Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme involved in transcriptional regulation and is overexpressed in several solid and hematologic cancers .
Mode of Action
This compound inhibits the activity of LSD1, leading to changes in the expression of key genes related to cell growth and apoptosis . It has been shown to inhibit constitutive STAT3 activation and the expression of STAT3-driven downstream genes .
Biochemical Pathways
This compound affects multiple biochemical pathways. It increases the levels of dimethylated histone 3 lysine 4 (H3K4me2) and inhibits the expression of β-catenin signaling pathway–related proteins in cells . It also suppresses the expression of JAK/STAT3 signaling and STAT3-related downstream genes .
Pharmacokinetics
It has been shown to exert its effects both in vitro and in vivo , suggesting that it has suitable bioavailability for these contexts.
Result of Action
This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cells . It can cause cell cycle arrest, inhibit cell growth, and induce apoptosis . In addition, it has been shown to inhibit tumor growth in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been shown to reverse the elevated levels of proteins associated with inflammation, apoptosis, proliferation, and autophagy induced by TNF-α . Furthermore, it has been shown to inhibit the migratory capacity of cells, which was enhanced by TNF-α .
Analyse Biochimique
Biochemical Properties
SP2509 functions as an antagonist of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates mono- and dimethylated lysine residues on histone proteins. By inhibiting LSD1, this compound disrupts the demethylation process, leading to alterations in gene expression. This compound interacts with LSD1 by binding to its active site, thereby preventing the enzyme from catalyzing the demethylation reaction. This interaction results in the accumulation of methylated histones, which can influence the transcriptional activity of various genes .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been found to suppress the migratory and invasive capabilities of cancer cells, thereby reducing their metastatic potential. In autoimmune disorders, this compound has been observed to attenuate inflammation by downregulating the expression of pro-inflammatory cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lysine-specific demethylase 1 (LSD1). By binding to the active site of LSD1, this compound inhibits its enzymatic activity, leading to the accumulation of methylated histones. This accumulation alters the chromatin structure and affects the transcriptional activity of genes regulated by LSD1. This compound has been shown to downregulate the β-catenin signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound modulates the expression of genes associated with apoptosis, cell cycle regulation, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against LSD1. Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a decrease in its efficacy. Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular function, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit LSD1 activity and modulate gene expression without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which the risk of toxicity increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with lysine-specific demethylase 1 (LSD1). By inhibiting LSD1, this compound affects the demethylation of histone proteins, leading to changes in gene expression. Additionally, this compound has been shown to influence metabolic flux and metabolite levels, particularly in cancer cells. The compound modulates the expression of genes involved in cellular metabolism, thereby altering the metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. This compound has been observed to accumulate in specific cellular compartments, including the nucleus, where it exerts its inhibitory effects on lysine-specific demethylase 1 (LSD1). The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the nucleus. The compound’s activity and function are influenced by its localization within the cell. This compound can interact with targeting signals and undergo post-translational modifications that direct it to specific compartments or organelles. The subcellular localization of this compound is crucial for its inhibitory effects on lysine-specific demethylase 1 (LSD1) and subsequent alterations in gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
SP2509 peut être synthétisé par un procédé en plusieurs étapes impliquant les étapes clés suivantes :
Formation de la structure principale : La synthèse commence par la préparation de la structure principale, qui implique la réaction de matières premières appropriées dans des conditions contrôlées.
Modifications des groupes fonctionnels : Les étapes suivantes impliquent l'introduction de groupes fonctionnels nécessaires à l'activité du composé. Cela peut inclure l'halogénation, la sulfonation et d'autres modifications.
Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour garantir une pureté et un rendement élevés
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais est mise à l'échelle pour accommoder des quantités plus importantes. Le processus implique l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et la mise en œuvre de techniques de purification à grande échelle pour garantir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions
SP2509 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.
Substitution : This compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les chlorures de sulfonyle sont employés dans les réactions de substitution
Principaux produits
Comparaison Avec Des Composés Similaires
SP2509 est unique parmi les inhibiteurs de LSD1 en raison de son inhibition puissante et sélective de LSD1. Des composés similaires comprennent :
ORY-1001 : Un autre inhibiteur de LSD1 avec des propriétés anticancéreuses potentielles.
GSK2879552 : Un inhibiteur sélectif de LSD1 étudié pour ses effets sur la leucémie myéloïde aiguë.
Tranylcypromine : Un inhibiteur non sélectif de la monoamine oxydase qui inhibe également LSD1 mais avec moins de spécificité.
En comparaison, this compound a montré une efficacité supérieure dans l'inhibition de l'activité de LSD1 et la modulation de l'expression des gènes, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Propriétés
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDGJUBIVEDTF-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of SP-2509?
A1: SP-2509 primarily targets Lysine-specific demethylase 1 (LSD1), also known as KDM1A. [, , , , , , , , , , , , , , , , , , , , ]
Q2: How does SP-2509 interact with LSD1?
A2: SP-2509 acts as a reversible inhibitor of LSD1. Unlike other LSD1 inhibitors that covalently bind to the enzyme's cofactor, flavin adenine dinucleotide (FAD), SP-2509 exhibits a distinct mechanism. It has been suggested that SP-2509 exerts its inhibitory effects through allosteric modulation of LSD1, disrupting protein-protein interactions crucial for its activity. [, , , , , , , , ]
Q3: What are the downstream effects of SP-2509-mediated LSD1 inhibition?
A3: Inhibiting LSD1 with SP-2509 leads to various downstream effects, including:
- Increased levels of histone H3 lysine 4 (H3K4) methylation: As LSD1 typically removes methyl groups from H3K4, its inhibition leads to an accumulation of this activating mark on histones. [, , ]
- Changes in gene expression: SP-2509 treatment triggers significant alterations in gene expression profiles, leading to the upregulation of genes associated with differentiation and cell cycle arrest while downregulating genes involved in proliferation and survival. [, , , , , , ]
- Induction of apoptosis: SP-2509 has been shown to induce apoptosis in various cancer cell lines, potentially through the upregulation of pro-apoptotic proteins like Bcl-2 and Mcl-1. [, , , ]
Q4: Are there any differences in the effects of SP-2509 compared to other LSD1 inhibitors?
A4: Yes, while SP-2509 and other LSD1 inhibitors share some common downstream effects, there are notable differences:
- Reversibility: SP-2509 is a reversible inhibitor, while some other commonly used inhibitors, like tranylcypromine, are irreversible. [, ] This distinction in their binding modes might contribute to differences in their pharmacological profiles and potential clinical implications.
- Scaffolding disruption: SP-2509, particularly in comparison to catalytic inhibitors, potently disrupts the scaffolding function of LSD1 within protein complexes like CoREST and NuRD. [, ] This disruption can uniquely affect the transcriptional regulation of specific genes.
Q5: What types of cancer have shown sensitivity to SP-2509 in preclinical studies?
A5: Preclinical studies have demonstrated promising antitumor activity of SP-2509 in a variety of cancers, including:
- Ewing sarcoma: SP-2509 effectively inhibits the growth of Ewing sarcoma cells, likely by interfering with the oncogenic activity of the EWS/FLI1 fusion protein. [, , , , , , , , ]
- Acute myeloid leukemia (AML): SP-2509 induces differentiation and reduces the frequency of leukemia-initiating cells in AML models, suggesting its potential in targeting leukemia stem cells. [, , , ]
- Ovarian cancer: Studies indicate that SP-2509 enhances the efficacy of standard chemotherapy in ovarian cancer models. [, ]
- Prostate cancer: SP-2509 shows potent antitumor activity against prostate cancer cells, including castration-resistant prostate cancer, highlighting its potential in treating advanced disease. [, , , , ]
Q6: Has SP-2509 shown efficacy in vivo?
A6: Yes, SP-2509 has demonstrated in vivo efficacy in preclinical models of various cancers:
- Ewing sarcoma: SP-2509 significantly inhibited tumor growth in Ewing sarcoma xenograft models. [, ]
- AML: Treatment with SP-2509 extended survival in a mouse model of AML. []
- Ovarian cancer: SP-2509, in combination with cisplatin, significantly reduced tumor growth in an orthotopic ovarian cancer xenograft model. []
Q7: Are there any ongoing clinical trials investigating SP-2509?
A7: Yes, a structurally similar compound, seclidemstat (SP-2577), is currently being evaluated in clinical trials for patients with relapsed or refractory Ewing sarcoma (NCT03600649) and other FET-rearranged sarcomas. [, , , ]
Q8: Have any resistance mechanisms to SP-2509 been identified?
A8: Research is ongoing to understand potential resistance mechanisms to SP-2509. One study found that mitochondrial dysfunction, particularly in the electron transport chain, can contribute to SP-2509 resistance in Ewing sarcoma cells. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


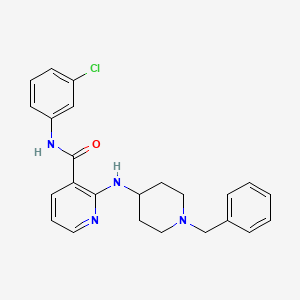
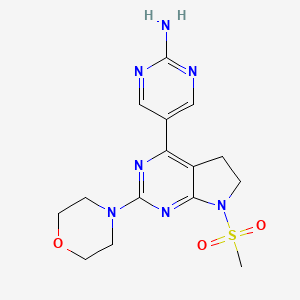
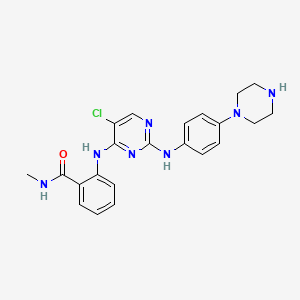
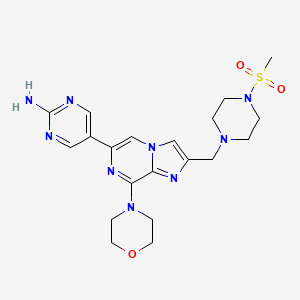
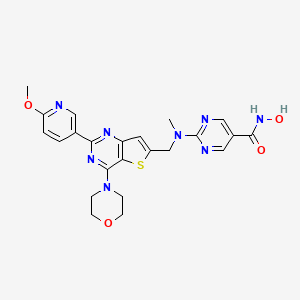
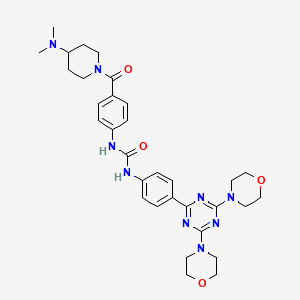


![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
